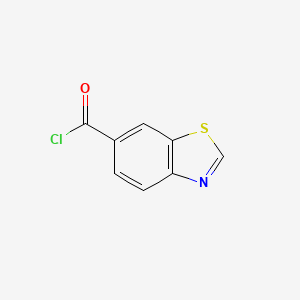
N-(3-nitrophenyl)acrylamide
Descripción general
Descripción
N-(3-nitrophenyl)acrylamide is an organic compound with the molecular formula C9H8N2O3 It is a derivative of acrylamide, where the amide nitrogen is substituted with a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-nitrophenyl)acrylamide can be synthesized through the reaction of 3-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylamide moiety under basic conditions.
Major Products Formed
Reduction: The major product is N-(3-aminophenyl)acrylamide.
Substitution: Depending on the nucleophile, various substituted acrylamides can be formed.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic residues.
Industry: It is used in the production of specialty polymers and as a cross-linking agent in various materials.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)acrylamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The acrylamide moiety can react with thiol or amino groups in proteins, leading to the formation of stable adducts. This property makes it useful in studying enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrophenyl)acrylamide
- N-(2-nitrophenyl)acrylamide
- N-phenylacrylamide
Uniqueness
N-(3-nitrophenyl)acrylamide is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The 3-nitro position provides a different electronic environment compared to the 2- or 4-nitro derivatives, potentially leading to unique chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJASPDPXLKIZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)


![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)

